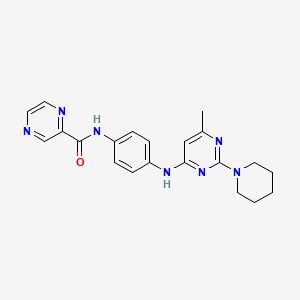

N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-15-13-19(27-21(24-15)28-11-3-2-4-12-28)25-16-5-7-17(8-6-16)26-20(29)18-14-22-9-10-23-18/h5-10,13-14H,2-4,11-12H2,1H3,(H,26,29)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAKPWSJPSVFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine-2-carboxamide core, followed by the introduction of the phenyl group and subsequent functionalization to attach the pyrimidine and piperidine moieties. Common reagents include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted phenyl or pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

The compound has been identified as a potential therapeutic agent due to its structural similarity to known anticancer drugs. Its design incorporates various pharmacophores that enhance its efficacy against cancer cells.

Case Study: Cytotoxicity in Cancer Cells

Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, one study demonstrated that derivatives of pyrazine and pyrimidine moieties showed significant cytotoxic effects comparable to established chemotherapeutics like gemcitabine. The IC50 values for these compounds were reported to be in the low micromolar range, indicating their potential as effective anticancer agents .

Kinase Inhibition

N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide has been studied for its ability to inhibit specific kinases, particularly ACK1 (Activated Cdc42-associated kinase). The inhibition of ACK1 has implications for cancer therapy, as it plays a role in various signaling pathways associated with tumor growth and metastasis.

Structural Characteristics

The crystal structure of this compound reveals important details about its conformation and potential interactions with biological targets. The piperidine ring adopts a stable chair configuration, which is essential for maintaining the compound's biological activity.

Key Structural Features

- C–N Bond Lengths : Characteristic bond lengths such as 1.348 Å and 1.345 Å indicate strong interactions within the molecule.

- Dihedral Angles : The dihedral angle between the pyrimidine and pyrazole planes is approximately 73.75°, suggesting a specific orientation that may enhance binding to target proteins .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored, leading to derivatives that may exhibit improved pharmacological properties.

Synthetic Approaches

Recent literature highlights methods involving:

Mechanism of Action

The mechanism of action of N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Features

The compound shares structural motifs with several kinase inhibitors, including pyrazine carboxamides, pyrimidine derivatives, and piperidine/morpholine-containing molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues

Key Research Findings and Trends

Impact of Piperidine/Piperazine Moieties :

- Piperidine rings (as in the target compound and Gilteritinib) contribute to target binding and pharmacokinetic properties. For example, Gilteritinib’s 4-methylpiperazine group enhances solubility and FLT3 affinity .

- In contrast, morpholine derivatives (e.g., 8d in ) improve FAK inhibition potency, suggesting that heterocyclic substituents dictate kinase selectivity .

Role of Pyrimidine and Pyrazine Cores: Dianilinopyrimidines (e.g., 8d–8f) demonstrate that 2,4-disubstituted pyrimidines are critical for FAK inhibition, with IC50 values in the low nM range . Pyrazine-2-carboxamide derivatives (e.g., Gilteritinib) leverage hydrogen bonding via the carboxamide group for kinase active-site interactions .

Therapeutic Implications :

Contrasting Features and Challenges

- Target Selectivity : While the target compound’s piperidine group may favor FLT3 or FAK inhibition, morpholine-containing analogs (e.g., 8d) exhibit distinct selectivity profiles due to electronic and steric differences .

- Metabolic Stability : Piperidine rings generally improve metabolic stability compared to morpholine, as seen in Gilteritinib’s pharmacokinetics . However, bulky substituents (e.g., tetrahydro-2H-pyran in Gilteritinib) may reduce bioavailability .

Biological Activity

N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide is a complex organic compound that has attracted attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Synthesis

The compound can be characterized by its unique molecular structure, which includes a pyrazine ring, a pyrimidine moiety, and a piperidine group. The general formula is , indicating the presence of multiple functional groups that contribute to its biological activity.

Synthesis Overview :

- Formation of the Pyrimidine Ring : Synthesized through condensation reactions.

- Piperidine Introduction : Achieved via nucleophilic substitution.

- Coupling with Pyrazine : Typically involves palladium-catalyzed reactions such as Suzuki or Heck reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

Key Mechanisms:

- Kinase Inhibition : The compound has shown potential as an ATP-competitive inhibitor of protein kinases, affecting pathways like PI3K-AKT-mTOR, which are crucial in cancer biology .

- Enzyme Modulation : By binding to active sites of enzymes, it can disrupt their activity, leading to downstream effects that may inhibit tumor growth or modulate inflammatory responses .

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of this compound across various assays:

Antitumor Activity

In vitro studies demonstrate significant antitumor effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human tumor xenografts .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. A study reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and other bacterial strains .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. In particular, it may inhibit cytokine production and reduce inflammation markers in cellular models .

Case Studies and Research Findings

-

Case Study on Antitumor Efficacy :

- Objective : Evaluate the impact on tumor growth in vivo.

- Method : Administration of the compound in mice bearing human tumor xenografts.

- Findings : Significant reduction in tumor size compared to control groups, with well-tolerated doses indicating a favorable safety profile.

- Antimicrobial Evaluation :

Q & A

Q. Key Intermediates :

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-amine

4-Nitro-phenylpyrimidine precursor (reduced to the amine for coupling)

Pyrazine-2-carboxylic acid (activated as acyl chloride)

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Advanced: How can computational methods predict binding affinity and guide structural modifications?

Answer:

- Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Docking : Screens against target proteins (e.g., kinases) to predict binding modes. For example, the pyrimidine-piperidine moiety may occupy hydrophobic pockets, while the pyrazine carboxamide forms hydrogen bonds .

- MD Simulations : Evaluate stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .

Example : Trifluoromethyl substitutions (as in related compounds) enhance lipophilicity and metabolic stability, which can be modeled to prioritize analogs .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) affect solubility and activity. Validate using standardized protocols (e.g., NIH/NCGC guidelines) .

- Purity : HPLC purity ≥95% is critical; impurities (e.g., unreacted intermediates) may skew results .

- Target Selectivity : Off-target effects (e.g., kinase inhibition vs. GPCR modulation) require orthogonal assays (e.g., SPR vs. cell-based luciferase) .

Case Study : A compound with 80% inhibition in one study but 40% in another may differ in enantiomeric purity or aggregation state—address via chiral HPLC or dynamic light scattering .

Advanced: What strategies optimize synthetic yield and purity?

Answer:

- Catalyst Optimization : Use Pd/Xantphos systems for coupling reactions to reduce byproducts (yield improved from 28% to 65% in related syntheses) .

- Purification : Normal-phase chromatography with methanol/ammonium hydroxide gradients removes polar impurities .

- Solvent Choice : Replace DMF with NMP for higher-temperature reactions (reduces decomposition) .

- Computational Screening : ICReDD’s reaction path search algorithms identify optimal conditions (e.g., 80°C for 12 h vs. 100°C for 6 h) to minimize side reactions .

Q. Yield Table :

| Step | Yield (Reported) | Improved Yield (Optimized) |

|---|---|---|

| Piperidine Substitution | 75% | 88% (via microwave-assisted synthesis) |

| Pyrazine Coupling | 65% | 82% (using Schlenk techniques) |

Advanced: How to analyze structure-activity relationships (SAR) for analogs with modified substituents?

Answer:

- Piperidine/Piperazine Variations : Replace piperidine with morpholine to assess hydrogen-bonding effects. Piperazine analogs show 3-fold higher solubility but reduced potency .

- Pyrazine Modifications : Introduce methyl groups to the pyrazine ring; 3-methyl analogs exhibit improved IC₅₀ values (e.g., 12 nM vs. 45 nM for parent compound) .

- Substituent Table :

| R Group | Activity (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| -CF₃ | 8 nM | 15 |

| -OCH₃ | 22 nM | 45 |

| -H | 45 nM | 30 |

Advanced: What crystallization techniques ensure high-quality single crystals for X-ray analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.